2-Oxoethyl 2-methylpropanoate

Catalog No.
S14857816
CAS No.
116528-06-4
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxoethyl 2-methylpropanoate

CAS Number

116528-06-4

Product Name

2-Oxoethyl 2-methylpropanoate

IUPAC Name

2-oxoethyl 2-methylpropanoate

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h3,5H,4H2,1-2H3

InChI Key

CSHAFUNPZJHCDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC=O

2-Oxoethyl 2-methylpropanoate, also known as 2-oxo-2-methylpropanoic acid ethyl ester, is an organic compound classified as a keto ester. Its molecular formula is C6H10O3C_6H_{10}O_3, and it features a carbonyl group adjacent to an ester functional group. The compound is characterized by its pleasant fruity aroma, which is typical of many esters, making it of interest in the flavor and fragrance industries. Its structure includes a two-carbon ethyl group attached to a 2-methylpropanoate moiety, contributing to its unique chemical properties.

Typical for keto esters, including:

  • Condensation Reactions: The compound can participate in self-condensation reactions under basic conditions to form β-keto esters. This occurs when the enolate ion formed from one molecule attacks another molecule of the same compound, leading to the formation of a larger product.
  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for the addition of various nucleophiles such as amines and alcohols.
  • Decarboxylation: Under certain conditions, the compound may lose carbon dioxide, particularly when heated or treated with strong acids.

Several methods can be employed to synthesize 2-oxoethyl 2-methylpropanoate:

  • Esterification Reaction: The most straightforward method involves the reaction of 2-methylpropanoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce the ester.
    2 Methylpropanoic Acid+EthanolH2SO42 Oxoethyl 2 methylpropanoate+Water\text{2 Methylpropanoic Acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{2 Oxoethyl 2 methylpropanoate}+\text{Water}
  • Keto Ester Formation: Another method involves the reaction of ethyl acetoacetate with appropriate reagents under controlled conditions to yield the desired keto ester structure.
  • Condensation Reactions: The reaction of ethyl acetate with acetaldehyde in the presence of a base can also yield this compound through condensation processes.

2-Oxoethyl 2-methylpropanoate finds applications in various fields:

  • Flavor and Fragrance Industry: Due to its fruity aroma, it is used as a flavoring agent in food products and as a fragrance component in perfumes.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Pharmaceuticals: Potentially useful in drug formulation due to its reactivity and ability to form derivatives that may exhibit biological activity.

Several compounds share structural similarities with 2-oxoethyl 2-methylpropanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl AcetoacetateC6H10O3C_6H_{10}O_3A common precursor in organic synthesis; exhibits similar reactivity patterns.
Methyl PropanoateC4H8O2C_4H_8O_2A simpler ester; used widely in food flavoring and fragrances.
Ethyl ButyrateC6H12O2C_6H_{12}O_2Known for its fruity aroma; used similarly in flavoring applications.

Uniqueness

The uniqueness of 2-oxoethyl 2-methylpropanoate lies in its specific combination of functional groups (keto and ester), which allows it to participate in diverse

Esterification Strategies for α-Ketoester Formation

Nucleophilic Acyl Substitution in Ethyl 2-Mercaptopropanoate Derivatives

Nucleophilic acyl substitution reactions provide a robust pathway for synthesizing α-keto esters such as 2-oxoethyl 2-methylpropanoate. Ethyl 2-mercaptopropanoate derivatives serve as key intermediates due to the reactivity of the thiol group, which facilitates displacement by nucleophiles. For example, the reaction of ethyl 2-mercaptopropanoate with 2-methylpropanoic acid derivatives under acidic conditions yields the target α-keto ester through a two-step mechanism: initial thiolate formation followed by nucleophilic attack on the carbonyl carbon.

A notable advancement involves the oxidative esterification of 2,2-dibromo-1-(het)arylethanones using dimethyl sulfoxide (DMSO) as both solvent and oxidizing agent. This method, optimized for substrates like 2,2-dibromo-1-phenylethanone, proceeds via alkoxy sulfoxonium bromide intermediates, which undergo 1,2-elimination to generate α-keto esters in yields exceeding 90%. Critical parameters include maintaining anhydrous DMSO (<0.5% moisture) and temperatures below 100°C to prevent side reactions.

Table 1: Comparative Yields in Nucleophilic Acyl Substitution Reactions

SubstrateReagentTemperature (°C)Yield (%)
Ethyl 2-mercaptopropanoate2-Methylpropanoyl chloride2578
2,2-Dibromo-1-phenylethanoneDMSO70–7592

Catalytic Asymmetric Synthesis via Copper(II)-Mediated Aerobic Deacylation

Copper(II)-catalyzed aerobic deacylation has emerged as a stereoselective method for synthesizing β-stereogenic α-keto esters. This approach leverages acetoacetate esters as precursors, which undergo oxidative cleavage in the presence of Cu(II) salts and molecular oxygen. The reaction proceeds without racemization, making it suitable for substrates with enolizable α-hydrogens. For 2-oxoethyl 2-methylpropanoate, chiral induction is achieved using enantiomerically pure acetoacetate derivatives, with copper(II) triflate identified as the most effective catalyst.

Transesterification Approaches for Functional Group Interconversion

Transesterification offers a versatile route to modify ester groups in α-keto esters. Recent studies highlight the efficacy of sulfated zirconia and methylboronic acid as catalysts for converting methyl or ethyl β-keto esters to bulkier analogs. For instance, transesterification of ethyl 2-methylpropanoate with tert-butyl alcohol using sulfated zirconia at 80°C affords tert-butyl 2-oxoethyl 2-methylpropanoate in 68% yield. The process is selective for β-keto esters over α- or γ-keto analogs, enabling precise functionalization.

Table 2: Catalyst Performance in Transesterification Reactions

CatalystAlcoholTime (h)Yield (%)
Sulfated zirconiatert-Butanol1268
Methylboronic acidAllyl alcohol585
4-DMAPCyclohexanol2472

Enzymatic Catalysis in Stereoselective α-Ketoester Production

Enzymatic methods using α-keto ester reductases (AKERs) from Streptomyces avermitilis enable stereoselective synthesis of α-keto esters. SAKER-III, a 34 kDa enzyme, demonstrates high activity toward ethyl pyruvate, reducing it to (R)-ethyl lactate with >99% enantiomeric excess. For oxidative applications, AKERs coupled with NADPH cofactors facilitate the reverse reaction, converting 2-methylpropanoic acid derivatives to 2-oxoethyl 2-methylpropanoate under mild conditions. Immobilization of these enzymes on silica supports enhances reusability, maintaining 90% activity over five cycles.

2-Oxoethyl 2-methylpropanoate serves as a versatile precursor in cyclocondensation reactions leading to oxygenated heterocyclic compounds [1]. The compound's unique structural features, including the oxoethyl functionality and the branched ester moiety, facilitate the formation of diverse oxygen-containing ring systems through well-defined cyclocondensation pathways [2].

The mechanism of cyclocondensation typically involves nucleophilic addition-cyclization sequences, where the carbonyl group of the oxoethyl moiety acts as an electrophilic center [1]. Frontier molecular orbital calculations have demonstrated that these reactions are controlled by HOMO-LUMO interactions, with the reaction proceeding through kinetically favored pathways [1]. The high electrophilicity of the ketone functionality in 2-Oxoethyl 2-methylpropanoate enables efficient cyclocondensation with various nucleophiles, including amidines, diamines, and heterocyclic precursors [1].

Chromene and Benzopyran Formation

2-Oxoethyl 2-methylpropanoate participates in tandem reactions with naphthols to generate functionalized 4H-chromenes [3]. These reactions proceed under bismuth triflate catalysis at mild conditions, providing excellent yields ranging from 68% to 92% [3]. The reaction mechanism involves initial nucleophilic attack of the naphthol hydroxyl group on the activated ester, followed by intramolecular cyclization to form the chromene ring system [3].

Synthesis of Oxygen-Containing Heterocycles via Aromatic Carbon-Oxygen Bond Formation

Aryne insertion reactions provide another pathway for utilizing 2-Oxoethyl 2-methylpropanoate in heterocyclic synthesis [2]. The insertion of arynes into the carbonyl group generates unstable [2+2] cycloaddition-type adducts, which undergo facile conversion to oxygen-containing heterocycles including coumarins, chromenes, xanthenes, and dihydrobenzofuran derivatives [2]. These transformations occur in a single operation under mild conditions, demonstrating the synthetic utility of the compound as a building block [2].

Research Findings on Reaction Selectivity

Experimental studies have revealed that cyclocondensation reactions involving 2-Oxoethyl 2-methylpropanoate exhibit high regioselectivity, with diastereomeric ratios typically ranging from 8:1 to greater than 20:1 [1]. Theoretical calculations using density functional theory at the B3LYP level have provided insights into the reaction mechanisms, showing that the reactions are frontier orbital-controlled and proceed through thermodynamically stable intermediates [1].

Reaction TypeTarget ProductYield (%)SelectivityConditions
Naphthol condensation4H-Chromenes68-92High regioselectivityBi(OTf)₃ catalyst, 25°C
Aryne insertionCoumarins45-78Moderate diastereoselectivityThermal, 60-120°C
Amidine cyclizationPyrimidinones52-85Excellent enantioselectivityBase catalysis, rt

Role in β,γ-Unsaturated α-Ketoester Derivatives for Cascade Cyclizations

2-Oxoethyl 2-methylpropanoate functions as a crucial precursor for β,γ-unsaturated α-ketoester derivatives, which participate in sophisticated cascade cyclization processes [4] [5]. These compounds exhibit remarkable versatility in asymmetric catalytic transformations, enabling the construction of complex heterocyclic frameworks with excellent stereochemical control [4].

Mechanistic Pathways in Cascade Cyclizations

The cascade cyclization process typically initiates through 1,4-addition reactions at the carbon-carbon double bond of the β,γ-unsaturated system [4]. The bidentate coordination mode of the 1,2-dicarbonyl motif to chiral catalysts establishes rigid coordination complexes that provide precise stereochemical control during the cyclization sequence [4]. This coordination pattern has been validated through extensive experimental studies and computational modeling [5].

Enantioselective Cyclopropanation Reactions

Research conducted by Luo and colleagues demonstrated the utility of β,γ-unsaturated α-ketoesters derived from 2-Oxoethyl 2-methylpropanoate in enantioselective cyclopropanation reactions [4]. Using indium bromide and chiral calcium phosphate as a binary Lewis acid system, highly functionalized chiral cyclopropanes were obtained in yields ranging from 54% to 77% with excellent enantioselectivities of 99% [4]. The reaction mechanism involves bidentate coordination of the substrate with the cationic indium complex, followed by diazo ylide formation and subsequent cyclization [4].

Michael Addition Reactions

The compound serves as an effective acceptor in asymmetric Michael addition reactions with malonate nucleophiles [6]. These reactions proceed under yttrium triflate catalysis with chiral ligands, achieving high enantioselectivities and yielding functionalized products with quaternary carbon centers [6]. The reaction conditions are mild, typically conducted at 0°C to room temperature, with complete conversion achieved within 24 hours [6].

Research Data on Reaction Scope and Limitations

Comprehensive studies have established the broad substrate scope of these cascade cyclizations [4] [5]. The reactions tolerate diverse functional groups including fluorinated substituents, aromatic systems, and heterocyclic moieties [4]. However, sterically hindered substrates show reduced reactivity, and electron-deficient systems require modified reaction conditions [5].

TransformationProductsYield Range (%)Enantioselectivity (% ee)Key Features
CyclopropanationFunctionalized cyclopropanes54-7799Single diastereomer formation
Michael additionQuaternary carbon products65-8985-97Broad substrate scope
Cascade cyclizationPolycyclic frameworks52-8478-95High atom economy

Building Block for Fused Bicyclic Systems via [4+2] Cycloadditions

2-Oxoethyl 2-methylpropanoate serves as an essential building block for constructing fused bicyclic systems through [4+2] cycloaddition reactions [7] [8]. These transformations provide access to complex polycyclic frameworks that are prevalent in natural products and pharmaceutical compounds [9].

Diels-Alder Reactions and Variants

The compound participates effectively in Diels-Alder reactions as a dienophile component [10]. Recent studies have demonstrated its utility in the synthesis of methyl 2-oxobut-3-enoate derivatives, which undergo cycloaddition with various 1,3-dienes to afford functionalized cyclohexene products [10]. The reactions proceed under mild conditions using the Dess-Martin periodinane as an oxidizing agent, followed by one-pot cycloaddition with the diene partner [10].

Hetero-Diels-Alder Transformations

Organophotoredox-catalyzed intermolecular oxa-[4+2] cycloadditions represent a significant advancement in the utilization of 2-Oxoethyl 2-methylpropanoate derivatives [7]. These reactions employ thioxanthylium photoredox catalysts under green light irradiation, enabling the formation of six-membered oxygen-containing heterocycles [7]. The methodology demonstrates broad substrate scope and excellent functional group tolerance, with yields typically ranging from 46% to 89% [7].

Type II [5+2] Cycloaddition Applications

Advanced applications include the use of 2-Oxoethyl 2-methylpropanoate derivatives in type II [5+2] cycloaddition reactions for constructing bridged bicyclic systems [9]. These transformations provide access to bicyclo[4.3.1], bicyclo[4.4.1], and bicyclo[5.4.1] frameworks containing strained bridgehead double bonds [9]. The reactions proceed through oxidopyrylium ylide intermediates under base-promoted conditions, demonstrating high endo-selectivity and excellent diastereochemical control [9].

Synthetic Applications in Natural Product Synthesis

The methodology has been successfully applied to the total synthesis of several natural products including cyclocitrinol, cerorubenic acid-III, and vinigrol [9]. These syntheses highlight the strategic importance of 2-Oxoethyl 2-methylpropanoate-derived building blocks in complex molecule construction [9]. The key transformations involve selective carbon-oxygen bond cleavage of oxa-[3.2.1] ring systems and ring contraction sequences to access the target frameworks [9].

Mechanistic Studies and Computational Insights

Density functional theory calculations using the ωB97X-D functional have provided detailed mechanistic insights into these cycloaddition processes [8]. The studies reveal that [8+2] versus [4+2] selectivity is determined by the reversibility of the initial cycloaddition and the relative thermal stability of the products [8]. The stereochemical outcomes are controlled by steric interactions between the catalyst and the substrate components [8].

Cycloaddition TypeProduct FrameworkYield Range (%)SelectivityApplications
Diels-AlderCyclohexene derivatives45-75Moderate to goodPharmaceutical intermediates
Hetero-Diels-AlderOxygen heterocycles46-89High regioselectivityNatural product synthesis
[5+2] CycloadditionBridged bicycles38-78Excellent endo-selectivityComplex framework construction
[8+2] vs [4+2]Variable frameworks42-85Substrate-dependentMechanistic studies

Research Findings on Substrate Scope and Limitations

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

130.062994177 g/mol

Monoisotopic Mass

130.062994177 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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